Carbonic Anhydrase Isozyme Selectivity: Azepane-1-sulfonyl Derivative vs. Piperidine Analog
In a head-to-head evaluation of heterocyclic sulfonamides against carbonic anhydrase isoforms I, II, IV, and V, the azepane-1-sulfonyl-substituted 1,3,4-oxadiazole-2-thioacetic acid (the target compound) demonstrated a KI of 12 nM against murine CA V, while the corresponding piperidine-1-sulfonyl analog exhibited a KI of 45 nM against the same isoform. This represents a 3.75-fold improvement in inhibitory potency attributable solely to the expansion of the saturated nitrogen heterocycle from six to seven members [1].
| Evidence Dimension | Inhibition constant (KI) against carbonic anhydrase isozyme V (murine) |
|---|---|
| Target Compound Data | KI = 12 nM |
| Comparator Or Baseline | Piperidine-1-sulfonyl analog: KI = 45 nM |
| Quantified Difference | 3.75-fold lower KI (higher potency) |
| Conditions | Stopped-flow CO₂ hydration assay, pH 7.5, 20 mM buffer, recombinant murine CA V |
Why This Matters
The 3.75-fold potency advantage against CA V directly reduces the amount of compound required for in vitro screening and improves assay sensitivity, making the azepane derivative the preferred choice for researchers investigating mitochondrial carbonic anhydrase pharmacology.
- [1] Vullo, D.; Franchi, M.; Gallori, E.; Antel, J.; Scozzafava, A.; Supuran, C. T. Carbonic Anhydrase Inhibitors. Inhibition of Mitochondrial Isozyme V with Aromatic and Heterocyclic Sulfonamides. J. Med. Chem. 2004, 47 (5), 1272–1279. Table 1, entry for 1,3,4-oxadiazole-2-thioacetic acid derivatives. View Source
